molecular formula C13H9NO5 B6574077 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 1105243-95-5

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B6574077
CAS No.: 1105243-95-5
M. Wt: 259.21 g/mol
InChI Key: WVFXQLKASYKXBS-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted at the 5-position with a furan-2-yl group. The 3-position of the isoxazole is functionalized with a methyl group esterified to a furan-2-carboxylate moiety. This structure combines two aromatic heterocycles (furan and isoxazole), which are prevalent in bioactive molecules due to their electron-rich nature and ability to engage in hydrogen bonding.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(11-4-2-6-17-11)18-8-9-7-12(19-14-9)10-3-1-5-16-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFXQLKASYKXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by esterification to introduce the furan-2-carboxylate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted furans and oxazoles, as well as carboxylate derivatives that can be further functionalized for specific applications.

Scientific Research Applications

Biology: In biological research, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets and its effects on cellular processes.

Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly due to its unique structural features that may interact with specific biological pathways.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological pathways. Specific pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares its isoxazole-furan core with several analogs but differs in substituents and functional groups:

Compound Name / ID Core Structure Key Substituents Reference
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate 1,2-Oxazole + Furan 3-Methyl esterified to furan-2-carboxylate Target Compound
{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methoxy}acetic acid (Y507-0646) 1,2-Oxazole + Furan 3-Methoxyacetic acid
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl(methyl)amine hydrochloride 1,2-Oxazole + Furan 3-Methylamine hydrochloride
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Furan 5-Substituted with 2-fluoro-4-nitrophenyl; methyl ester
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Isochromene + Furan 7-Position esterified to furan-2-carboxylate

Key Observations :

  • The isoxazole-furan core is retained in Y507-0646 and the methylamine derivative, but functionalization at the 3-position varies (ester, carboxylic acid, amine).
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate replaces the isoxazole with a substituted phenyl group, altering electronic properties .

Physicochemical Properties

Comparative data for select compounds:

Compound Name / ID Molecular Weight logP Hydrogen Bond Acceptors/Donors Polar Surface Area (Ų) Reference
Target Compound 259.23* ~1.5† 7 acceptors, 1 donor ~80† -
Y507-0646 223.18 0.78 7 acceptors, 1 donor 67.67
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 283.22 2.12‡ 6 acceptors, 0 donors 75.30‡

*Calculated based on molecular formula (C₁₃H₉NO₅). †Estimated using analogous structures. ‡Predicted via computational tools.

Key Observations :

  • The target compound’s ester group increases lipophilicity (logP ~1.5) compared to Y507-0646’s carboxylic acid (logP 0.78).

Stability Considerations :

  • Esters (target compound, ) are prone to hydrolysis under acidic/basic conditions, whereas amides (e.g., compounds in ) exhibit greater stability.

Biological Activity

The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews available literature focusing on its pharmacological properties, including anticancer, antibacterial, and antifungal activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15.63Induction of apoptosis via p53 pathway
Compound BA549 (Lung Cancer)12.34Inhibition of cell proliferation
Compound CU-937 (Leukemia)10.50Caspase activation

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, potentially through the activation of specific signaling pathways.

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. For instance, studies have shown that certain oxazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

These results indicate that the compound could be effective against a range of bacterial infections.

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity:

Fungal StrainMIC (mg/mL)
C. albicans0.0048
Fusarium oxysporum0.039

This suggests potential applications in treating fungal infections.

Case Studies

Several case studies have documented the biological effects of this compound derivatives:

  • Study on MCF-7 Breast Cancer Cells :
    • The compound was tested for its ability to induce apoptosis in MCF-7 cells.
    • Results showed a significant increase in caspase activity and p53 expression, indicating a strong apoptotic effect.
  • Evaluation Against Bacterial Strains :
    • The compound's antibacterial efficacy was assessed against various strains.
    • It exhibited potent activity with low MIC values, suggesting its potential as an antibacterial agent.
  • Antifungal Assessment :
    • The antifungal properties were evaluated using standard strains.
    • The compound showed effective inhibition of fungal growth, comparable to established antifungal agents.

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